

An In-depth Technical Guide to 1-(3-Amino-propyl)-homopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(3-Amino-propyl)-homopiperidine Dihydrochloride
Cat. No.:	B178217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-propyl)-homopiperidine Dihydrochloride, also known by its IUPAC name 3-(azepan-1-yl)propan-1-amine dihydrochloride, is a diamine compound featuring a homopiperidine (azepane) ring linked to a propylamino group. While a definitive discovery paper for this specific molecule is not readily available in public literature, its presence in the catalogs of numerous chemical suppliers underscores its role as a valuable intermediate and building block in synthetic and medicinal chemistry. This technical guide consolidates available data on its properties, provides a putative synthesis pathway, and explores its potential applications, particularly in the realm of drug discovery for neurological disorders.

Introduction and History

The history of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride** is intrinsically linked to its utility as a synthetic intermediate. There is no single seminal publication detailing its initial discovery. Instead, its emergence appears to be driven by the broader interest in azepane-containing scaffolds in medicinal chemistry. The azepane ring is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties to bioactive molecules. This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly those designed to target the central nervous system.^[1] Its dihydrochloride salt form enhances stability and solubility, making it amenable for use in various synthetic protocols.

Physicochemical Properties

Quantitative data for **1-(3-Amino-propyl)-homopiperidine Dihydrochloride** and its free base, 3-(azepan-1-yl)propan-1-amine, have been aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties

Property	Value	Compound Form	Source
CAS Number	118979-65-0	Dihydrochloride	Sigma-Aldrich
CAS Number	3437-33-0	Free Base	Chem-Impex, PubChem
Molecular Formula	C ₉ H ₂₂ Cl ₂ N ₂	Dihydrochloride	Sigma-Aldrich
Molecular Formula	C ₉ H ₂₀ N ₂	Free Base	Chem-Impex
Molecular Weight	229.19 g/mol	Dihydrochloride	Sigma-Aldrich
Molecular Weight	156.27 g/mol	Free Base	Chem-Impex
Appearance	Yellow to off-white solid	Dihydrochloride	Chem-Impex
Purity	≥95% - ≥99%	Dihydrochloride	Sigma-Aldrich, Chem-Impex
Storage Conditions	2-8°C	Dihydrochloride	Chem-Impex

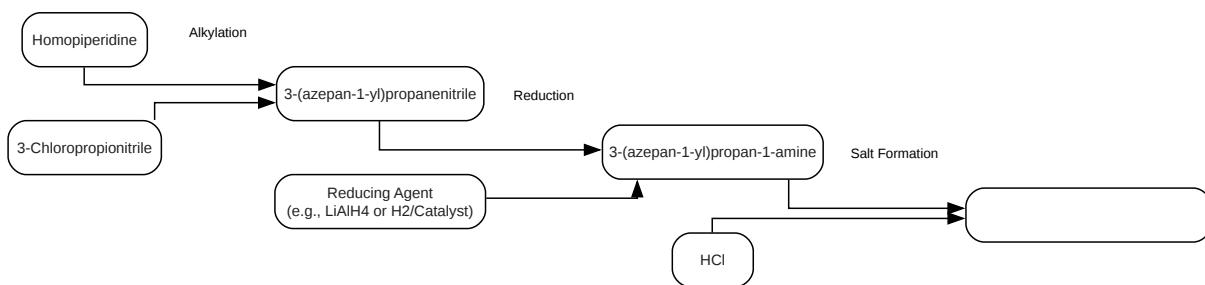
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride** is not explicitly published, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for the synthesis of such amines is the reductive amination of a suitable aldehyde with an amine.

Putative Synthesis of 3-(azepan-1-yl)propan-1-amine

A likely synthetic pathway involves the reaction of homopiperidine (azepane) with 3-chloropropionitrile followed by reduction of the nitrile group.

Step 1: Alkylation of Homopiperidine

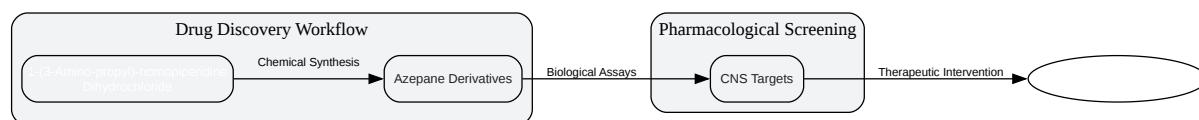

Homopiperidine is reacted with 3-chloropropionitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield 3-(azepan-1-yl)propanenitrile.

Step 2: Reduction of the Nitrile

The resulting 3-(azepan-1-yl)propanenitrile is then reduced to the primary amine, 3-(azepan-1-yl)propan-1-amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH_4) in an ethereal solvent (e.g., diethyl ether or THF) or catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under a hydrogen atmosphere).

Step 3: Formation of the Dihydrochloride Salt

The free base, 3-(azepan-1-yl)propan-1-amine, is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the dihydrochloride salt. The salt is then collected by filtration and dried.


[Click to download full resolution via product page](#)

Putative Synthetic Pathway

Potential Applications and Signaling Pathways

1-(3-Amino-propyl)-homopiperidine Dihydrochloride is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurological disorders.^[1] The azepane moiety is a key structural feature in a number of centrally acting drugs. The propylamino tail provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Based on the known pharmacology of azepane-containing compounds, derivatives of 1-(3-Amino-propyl)-homopiperidine could be investigated as modulators of various CNS targets.

[Click to download full resolution via product page](#)

Drug Discovery Workflow

Conclusion

1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a commercially available diamine that serves as a versatile intermediate in organic synthesis. While its own discovery and biological activity are not extensively documented, its structural features, namely the azepane ring and a reactive primary amine, make it a valuable tool for medicinal chemists. Its primary application lies in the construction of novel compounds for the treatment of neurological disorders. Further research into the derivatives of this compound may lead to the discovery of new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Amino-propyl)-homopiperidine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178217#discovery-and-history-of-1-3-amino-propyl-homopiperidine-dihydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com